An In-depth Technical Guide to the Physical and Chemical Properties of Potassium Cinnamate
An In-depth Technical Guide to the Physical and Chemical Properties of Potassium Cinnamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium cinnamate (Potassium (2E)-3-phenylprop-2-enoate) is the potassium salt of cinnamic acid, an aromatic carboxylic acid naturally found in cinnamon and other plants.[1][2][3] While recognized for its use as a natural food preservative due to its broad-spectrum antimicrobial activity, its potential in the pharmaceutical and drug development sectors is gaining significant attention.[4][5] The biological effects of potassium cinnamate are primarily attributed to its active form, cinnamic acid, which is generated under acidic conditions.[4][6] Cinnamic acid and its derivatives have been shown to possess notable anti-inflammatory, anticancer, and antidiabetic properties.[4][7][8]
This technical guide provides a comprehensive overview of the core physical and chemical properties of potassium cinnamate. It includes detailed experimental protocols, summaries of spectroscopic data, and visualizations of key biological signaling pathways to serve as a vital resource for professionals engaged in research and development.
Physical Properties
Potassium cinnamate presents as a white crystalline solid or powder with a faint cinnamon-like aroma.[3][4][9] It is characterized by its good solubility in water and solubility in organic solvents like ethanol and acetone.[4][9]
Table 1: Physical and Thermodynamic Properties of Potassium Cinnamate
| Property | Value | Reference(s) |
| Appearance | White crystalline powder | [2][4] |
| Odor | Slight cinnamon flavor | [3] |
| Molecular Formula | C₉H₇KO₂ | [9][10] |
| Molecular Weight | 186.25 g/mol | [1][9][10] |
| Boiling Point | 265.0 °C @ 760 mmHg (estimated) | [3][11] |
| Flash Point | 189.5 °C (373.0 °F) (estimated) | [3][11] |
| Vapor Pressure | 0.00471 mmHg @ 25 °C (estimated) | [3][11] |
| Solubility | Soluble in water, ethanol, acetone | [4][9] |
| pH (aqueous solution) | 8.0 - 9.0 | [12] |
Chemical Properties and Reactions
As the salt of a weak acid, potassium cinnamate's chemical reactivity is centered on its carboxylate group and the phenylpropene backbone. It can undergo various reactions, making it a versatile building block in organic synthesis.
Table 2: Chemical Identifiers for Potassium Cinnamate
| Identifier | Value | Reference(s) |
| CAS Number | 16089-48-8 | [4][9] |
| InChI | InChI=1S/C9H8O2.K/c10-9(11)7-6-8-4-2-1-3-5-8;/h1-7H,(H,10,11);/q;+1/p-1 | [10] |
| InChIKey | HCFOYBNXMYSROO-UHFFFAOYSA-N | [2] |
| SMILES | C1=CC=C(C=C1)/C=C/C(=O)[O-].[K+] | [9] |
Key Chemical Reactions
-
Acidification : In an acidic environment, potassium cinnamate is protonated to form cinnamic acid, its biologically active counterpart responsible for its antimicrobial effects.[4][6]
-
Oxidation : The double bond can be oxidized using agents like potassium permanganate or hydrogen peroxide to yield various derivatives of cinnamic acid.[1]
-
Reduction : The carboxylate group can be reduced to form cinnamyl alcohol, typically employing reducing agents such as sodium borohydride or lithium aluminum hydride.[1]
-
Substitution : Potassium cinnamate can participate in substitution reactions with alcohols or amines under appropriate conditions to form a range of cinnamate esters and amides.[1]
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation and characterization of potassium cinnamate.
Table 3: Spectroscopic Properties of Potassium Cinnamate
| Technique | Observation | Reference(s) |
| UV-Vis | Strong absorption in the UV region; lower cutoff wavelength at 290 nm. | [13] |
| FT-IR | Characteristic peaks confirm the presence of carboxylate, C=C double bond, and aromatic ring functional groups. | [6][14] |
| ¹H-NMR | Spectra show characteristic signals for the vinyl and aromatic protons. | [12] |
| ¹³C-NMR | Spectra confirm the carbon skeleton, including signals for the carboxylate, vinyl, and aromatic carbons. | [12][15] |
Experimental Protocols
This section details methodologies for the synthesis of potassium cinnamate and the evaluation of its antimicrobial activity.
Synthesis of Potassium Cinnamate via Spray-Drying
This protocol describes a common method for producing potassium cinnamate powder from cinnamic acid and potassium hydroxide.[5]
-
Reaction Mixture Preparation : Prepare an aqueous solution of 14.5 wt% potassium cinnamate by reacting pure cinnamic acid powder with an aqueous 50 wt% potassium hydroxide (KOH) solution.
-
pH Adjustment : Carefully monitor and adjust the reaction mixture to a final pH between 8.5 and 9.5.
-
Feeding : Heat the resulting solution to approximately 55°C and feed it into a commercial spray dryer.
-
Atomization : Utilize pressure nozzles at approximately 30 bar to atomize the solution into fine droplets.
-
Drying : Bring the atomized droplets into contact with heated air having an inlet temperature of approximately 180°C. The target outlet temperature should be around 95°C.
-
Product Collection : Collect the resulting potassium cinnamate powder, which should have a final moisture content of less than 2 wt%.
Evaluation of Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.[16][17]
-
Bacterial Suspension Preparation : Prepare a standardized inoculum of the target bacterium (e.g., E. coli, S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution : In a 96-well microtiter plate, perform a two-fold serial dilution of the potassium cinnamate stock solution across the wells to achieve a range of concentrations.
-
Inoculation : Add the standardized bacterial suspension to each well containing the diluted potassium cinnamate.
-
Controls : Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Incubation : Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation : The MIC is determined as the lowest concentration of potassium cinnamate that results in the complete visible inhibition of microbial growth.
Biological Activity and Mechanisms of Action
The diverse biological activities of potassium cinnamate are mediated by cinnamic acid. These mechanisms involve the modulation of key cellular signaling pathways relevant to inflammation, cancer, and metabolic diseases.
Antimicrobial Mechanism
The primary antimicrobial action involves the disruption of the microbial cell membrane.[1] In an acidic medium, potassium cinnamate converts to cinnamic acid, which, due to its lipophilic nature, integrates into the cell membrane, increasing its permeability and leading to the leakage of vital intracellular components and eventual cell death.[1][18]
Anti-Inflammatory Signaling: NF-κB Pathway Inhibition
Cinnamic acid exerts anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7] It prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action sequesters the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and blocking the transcription of pro-inflammatory genes like TNF-α and IL-6.[7][18]
Anticancer Mechanism: Induction of Extrinsic Apoptosis
Studies have demonstrated that cinnamic acid can induce apoptosis in cancer cells through the extrinsic pathway.[9] It increases the expression of Tumor Necrosis Factor-Alpha (TNF-α) and its receptor (TNFR1). This ligand-receptor binding initiates a downstream signaling cascade, leading to the activation of caspase-8 and the executioner caspase-3, ultimately resulting in programmed cell death.[9][11]
Antidiabetic Effect: GLUT4 Translocation
Cinnamic acid can enhance glucose uptake in muscle and fat cells, a critical process for managing blood glucose levels.[3] This is achieved by promoting the translocation of the glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane. While the complete mechanism is still under investigation, evidence suggests it can act through pathways independent of phosphatidylinositol 3-kinase (PI3K), distinguishing it from the classical insulin signaling pathway.[3]
References
- 1. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cinnamic aldehyde induces apoptosis of breast cancer cells via STAT3/cMyc pathway [ouci.dntb.gov.ua]
- 3. Cinnamic acid, from the bark of Cinnamomum cassia, regulates glucose transport via activation of GLUT4 on L6 myotubes in a phosphatidylinositol 3-kinase-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alliedacademies.org [alliedacademies.org]
- 6. akjournals.com [akjournals.com]
- 7. news-medical.net [news-medical.net]
- 8. spectrabase.com [spectrabase.com]
- 9. Exploring the Molecular Mechanism of Cinnamic Acid-Mediated Cytotoxicity in Triple Negative MDA-MB-231 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cinnamic Acid: A Shield Against High-Fat-Diet-Induced Liver Injury—Exploring Nrf2’s Protective Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cinnamic acid nanoparticles modulate redox signal and inflammatory response in gamma irradiated rats suffering from acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. bhu.ac.in [bhu.ac.in]
- 16. Minimal Inhibitory Concentration (MIC) [protocols.io]
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